molecular formula C6H17NOSi2 B1617494 N,N-Bis(dimethylsilyl)acetamide CAS No. 21305-90-8

N,N-Bis(dimethylsilyl)acetamide

Cat. No. B1617494
CAS RN: 21305-90-8
M. Wt: 175.38 g/mol
InChI Key: LWCKIXGGORQGAL-UHFFFAOYSA-N
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Description

N,N-Bis(dimethylsilyl)acetamide, also known as BSA, is an organosilicon compound . It is a colorless liquid that is soluble in diverse organic solvents . It is used in analytical chemistry to increase the volatility of analytes, for example, for gas chromatography . It is also used to introduce the trimethylsilyl protecting group in organic synthesis .


Synthesis Analysis

BSA is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base . The reaction can be represented as follows: MeC(O)NH2 + 2 SiMe3Cl + 2 Et3N→ MeC(OSiMe3)NSiMe3 + 2 Et3NHCl .


Molecular Structure Analysis

The molecular formula of BSA is C8H21NOSi2 . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .


Chemical Reactions Analysis

The reaction of BSA with alcohols gives the corresponding trimethyl silyl ether, together with acetamide as a byproduct . The reaction can be represented as follows: 2 ROH + MeC(OSiMe3)NSiMe3 → MeC(O)NH2 + 2 ROSiMe3 .


Physical And Chemical Properties Analysis

BSA is a colorless liquid that is soluble in diverse organic solvents . It has a molar mass of 203.432 g·mol−1 . It has a density of 0.832 g cm−3 . It has a melting point of 24 °C and a boiling point of 71 to 73 °C at 35mmHg .

Mechanism of Action

BSA is used in analytical chemistry to increase the volatility of analytes, e.g., for gas chromatography . It is also used to introduce the trimethylsilyl protecting group in organic synthesis .

Safety and Hazards

BSA is considered hazardous . It is a flammable liquid and vapor . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling BSA . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

N,N-bis(dimethylsilyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi2/c1-6(8)7(9(2)3)10(4)5/h9-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKIXGGORQGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N([SiH](C)C)[SiH](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21305-90-8
Record name N,N-Bis(dimethylsilyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21305-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-bis(dimethylsilyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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